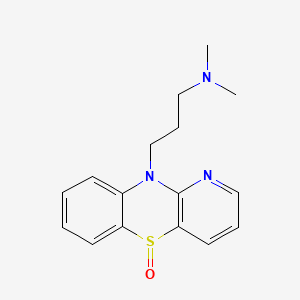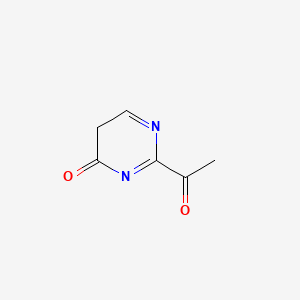
Miconazole EP impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Miconazole EP Impurity C, also known as Miconazole Related Compound C, is a compound with the molecular formula C15H13Cl4NO and a molecular weight of 365.1 . Its chemical name is (2RS)-2-(2,4-Dichlorophenyl)-2-[[ (2,4-dichlorophenyl)methyl]oxy]ethan-1-amine .
Molecular Structure Analysis
The molecular structure of Miconazole EP Impurity C is represented by the SMILES notation: ClC1=CC(Cl)=C(COC@@C=C(Cl)C=C2)([H])CN)C=C1 .Physical And Chemical Properties Analysis
Miconazole EP Impurity C has a melting point of over 65°C . Its density is predicted to be 1.414±0.06 g/cm3 .Applications De Recherche Scientifique
Pharmaceutical Reference Standards
Miconazole EP Impurity C is used as a Pharmaceutical Reference Standard . These standards are used for analytical method development, method validation (AMV), and Quality Control (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Miconazole .
Analytical Applications
Miconazole EP Impurity C can be used in several analytical applications . These applications include but are not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Ion Chromatography (IC)
Ion Chromatography (IC) is an analytical technique used for the separation and quantification of anions and cations in aqueous samples . Miconazole EP Impurity C can be used in IC for these purposes .
High-Performance Liquid Chromatography (HPLC)
Miconazole EP Impurity C is used in High-Performance Liquid Chromatography (HPLC) . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture . It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material .
Stability Studies
Miconazole EP Impurity C is used in stability studies . These studies are performed by injecting replicates of a solution of Miconazole and impurities at different concentrations . The results of these studies help determine the stability of the sample .
Impurity Analysis
Miconazole EP Impurity C is used in impurity analysis . This involves the determination of the seven main related substances described in the European Pharmacopeia (Ph.Eur) . The Ph.Eur is a set of texts concerning the qualitative and quantitative composition of medicines, the tests to be carried out on medicines, on the raw materials used in the production of medicines, and on the intermediates of synthesis .
Mécanisme D'action
Target of Action
Miconazole EP Impurity C, also known as Miconazole Related Compound C, is chemically (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine . The primary target of Miconazole and its impurities is the fungal cytochrome P-450 dependent enzyme lanosterol 14-a-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
Miconazole EP Impurity C, similar to Miconazole, binds to the heme moiety of the fungal cytochrome P-450 dependent enzyme lanosterol 14-a-demethylase . This binding inhibits the enzyme’s activity, blocking the formation of ergosterol . The inhibition of ergosterol synthesis disrupts the integrity of the fungal cell membrane, leading to fungal cell death .
Biochemical Pathways
The inhibition of lanosterol 14-a-demethylase by Miconazole EP Impurity C disrupts the ergosterol biosynthesis pathway . This disruption leads to the accumulation of toxic methylated 14-a-sterols in the fungal cell . The buildup of these toxic sterols further disrupts cell membrane processes, inhibiting cell growth and leading to cell death .
Result of Action
The result of Miconazole EP Impurity C’s action is the inhibition of fungal cell growth and the induction of cell death . By disrupting the ergosterol biosynthesis pathway and causing the buildup of toxic sterols, Miconazole EP Impurity C compromises the integrity of the fungal cell membrane, leading to cell death .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl4NO/c16-10-2-1-9(13(18)5-10)8-21-15(7-20)12-4-3-11(17)6-14(12)19/h1-6,15H,7-8,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHHLPHPPMXDGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Miconazole EP impurity C | |
CAS RN |
67358-54-7 |
Source


|
| Record name | 2-((2,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,4-DICHLOROBENZYL)OXY)-2-(2,4-DICHLOROPHENYL)ETHAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U2CWP7FRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)



![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)


